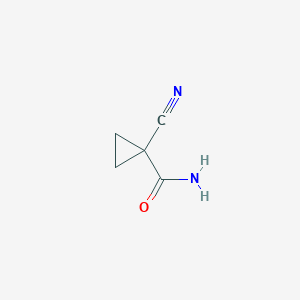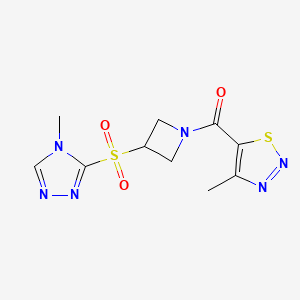
2-氯-N-(3-苯甲氧基苯基)吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide, referred to as CPMPC, is a synthetic organic compound that has been studied for its potential applications in scientific research. CPMPC is a member of the phenylpyridine family, which is composed of compounds containing a phenyl group attached to a pyridine ring. CPMPC is a derivative of pyridine, which is an aromatic heterocyclic organic compound consisting of a six-membered ring of five carbon atoms and one nitrogen atom. CPMPC has been used in a variety of research applications due to its unique properties, including its ability to act as a ligand for metal ions, its ability to interact with proteins, and its potential as an enzyme inhibitor.
科学研究应用
农用化学品和作物保护
2-氯-N-(3-苯甲氧基苯基)吡啶-3-甲酰胺: (简称2,5-CTF) 在农用化学品的合成中发挥着至关重要的作用。具体来说,它是氟草烟 (fluazifop) 的中间体,氟草烟是一种用于保护农作物免受害虫侵害的除草剂。 2,5-CTF 的合成涉及一个简单的单步反应,使其成为农用化学品开发的有效起点 .
- 临床试验: 目前正在进行多项包含三氟甲基吡啶 (TFMP) 部分的药物候选物的临床试验。 这些化合物有望用于治疗各种疾病 .
兽用产品
除了人类医药,TFMP 衍生物也已应用于兽医领域。 两种含有 TFMP 部分的兽用产品已获得市场批准,突出了它们在动物健康方面的潜力 .
化学性质和中间体
了解 2,5-CTF 的化学性质对于其成功应用至关重要。研究人员研究其反应性、稳定性和与其他化合物的相互作用。 此外,该化合物的中间体地位允许进一步功能化和修饰,扩展其应用 .
材料科学
研究人员正在探索 2,5-CTF 在材料科学中的应用。 其独特的结构可能有助于开发新型材料,例如电子元件或功能性涂层.
电子材料
鉴于其苯甲氧基苯基取代基,2,5-CTF 可在电子材料中找到应用。 需要进一步研究以揭示其在该领域的潜力.
总之,2-氯-N-(3-苯甲氧基苯基)吡啶-3-甲酰胺在各个领域都具有广阔的应用前景,从作物保护到药物和材料科学。 随着研究的不断深入,我们可能会发现更多这种迷人化合物的应用 . 如果你有任何其他问题或需要更多细节,请随时提问!
作用机制
Mode of Action
It is known that many compounds with similar structures exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds with similar structures have been found to interact with multiple receptors, suggesting that they may affect a variety of biochemical pathways . The downstream effects of these interactions are likely to be complex and multifaceted.
Pharmacokinetics
Result of Action
Given the wide range of biological activities exhibited by similar compounds, it is likely that this compound has diverse effects at the molecular and cellular levels .
实验室实验的优点和局限性
CPMPC has a number of advantages for use in laboratory experiments. It is highly soluble in water and other solvents, allowing for easy manipulation and storage. It is also relatively stable, making it suitable for long-term storage. Additionally, CPMPC is relatively inexpensive and readily available, making it an attractive choice for use in laboratory experiments.
One limitation of CPMPC is its toxicity. It has been shown to be toxic to humans and animals, and it should be handled with care. Additionally, CPMPC is not very soluble in organic solvents, making it more difficult to manipulate and store.
未来方向
CPMPC has a number of potential future applications. It could be used as a drug target, as an enzyme inhibitor, or as a substrate for enzymes. It could also be used to study the structure and function of proteins, as well as the metabolism of drugs and other compounds. Additionally, CPMPC could be used as a ligand for metal ions, such as zinc, copper, and nickel. Finally, CPMPC could be used to study the biochemical and physiological effects of drugs and other compounds.
合成方法
CPMPC can be synthesized using a variety of methods. One method involves the condensation of 3-phenylmethoxybenzaldehyde and 2-chloropyridine-3-carboxylic acid in the presence of an acid catalyst, such as hydrochloric acid. The reaction produces a salt, which is then converted to the desired product by treating it with an alkali, such as sodium hydroxide. Another method involves the reaction of 3-phenylmethoxybenzaldehyde with 2-chloropyridine-3-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction produces a salt, which is then treated with an acid, such as hydrochloric acid, to produce the desired product.
属性
IUPAC Name |
2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-18-17(10-5-11-21-18)19(23)22-15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCSYWUBVASGTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2384429.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)



![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)
![N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384440.png)
![ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2384441.png)
![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2384442.png)


